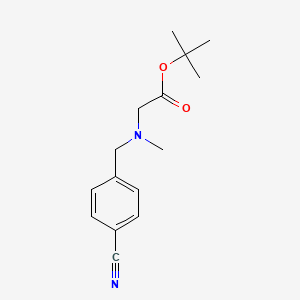

tert-butyl N-(4-cyanobenzyl)-N-methylglycinate

Description

Properties

IUPAC Name |

tert-butyl 2-[(4-cyanophenyl)methyl-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-12(9-16)6-8-13/h5-8H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMWRXYMIFCLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of N-Methylglycine Esters

The key step is the N-alkylation of N-methylglycine esters with 4-cyanobenzyl halides (commonly bromides or chlorides). The reaction is typically carried out under basic conditions, using bases such as sodium hydride or potassium carbonate, in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution on the benzyl halide.

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH), K2CO3 |

| Solvent | DMF, THF |

| Temperature | 0 °C to room temperature |

| Reaction time | 2 to 18 hours |

| Molar ratios | 1 equiv N-methylglycine ester : 1.1 equiv 4-cyanobenzyl halide |

This method ensures selective monoalkylation on the nitrogen atom without affecting the ester group.

Esterification and Protection as tert-Butyl Ester

The carboxylic acid group of glycine derivatives is protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly achieved by:

- Using tert-butyl bromoacetate or tert-butyl chloroacetate as esterifying agents.

- Alternatively, di-tert-butyl dicarbonate (Boc2O) can be employed in the presence of bases like triethylamine or N,N-diisopropylethylamine (DIPEA) to form the tert-butyl ester.

| Reagent | Conditions | Yield |

|---|---|---|

| Di-tert-butyl dicarbonate | Room temperature, 18 h, DCM solvent | 85-100% |

The reaction is typically followed by aqueous workup and purification by chromatography.

Combined Synthetic Approach

A representative synthesis involves:

- Starting from N-methylglycine or its ester.

- Alkylation with 4-cyanobenzyl bromide under basic conditions in DMF.

- Protection of the carboxyl group as tert-butyl ester using di-tert-butyl dicarbonate in dichloromethane with a base such as DIPEA at 0 °C to room temperature.

This sequence affords this compound in high purity and good yield.

Reaction Optimization and Yields

From literature data on related compounds and tert-butyl ester synthesis:

| Step | Base/Condition | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| N-alkylation | NaH, K2CO3 | DMF, THF | 85-90 | Controlled temperature needed |

| Esterification | Di-tert-butyl dicarbonate + DIPEA | DCM | 85-100 | Room temp, 18 h |

Optimization studies indicate that:

- Using mild bases and aprotic solvents avoids side reactions.

- Maintaining low temperature during esterification prevents decomposition.

- Purification via silica gel chromatography or C18 reverse phase cartridges yields pure product.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| N-Methylglycine ester alkylation | 4-cyanobenzyl bromide, NaH or K2CO3 | DMF or THF | 0 °C to RT | 2-18 h | 85-90 | N-alkylation, selective |

| Ester protection | Di-tert-butyl dicarbonate, DIPEA | DCM | 0 °C to RT | 18 h | 85-100 | tert-butyl ester formation |

| Purification | Silica gel chromatography or C18 cartridge | — | — | — | — | Ensures high purity |

Chemical Reactions Analysis

Synthetic Pathways and Catalytic Reactions

The tert-butyl carbamate group is commonly synthesized via Ritter-type reactions or Boc-protection strategies . For example:

-

Cu(OTf)₂-catalyzed Ritter reactions enable the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate under solvent-free conditions at room temperature (87–89% yields) .

-

Boc-protection of amines using di-tert-butyl dicarbonate ([Boc]₂O) is widely employed. For instance, tert-butyl (4-bromophenyl)carbamate was synthesized in 64% yield using Boc₂O and Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts .

tert-Butyl Ester Hydrolysis

The tert-butyl ester in glycinate derivatives is typically cleaved under acidic conditions (e.g., HCl in dioxane) or via enzymatic hydrolysis. For example:

-

Hydrolysis of tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate under acidic conditions yields the corresponding carboxylic acid .

Cyano Group Transformations

The 4-cyanobenzyl moiety may participate in:

-

Nucleophilic additions (e.g., reaction with Grignard reagents).

-

Reduction to amines using catalysts like Raney Ni or LiAlH₄ .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

Glycinate Ester Reactivity

The glycinate backbone can undergo:

Catalytic Systems and Optimization

Mechanistic Insights

-

SN1 vs. SN2 Mechanisms : Tertiary alcohols (e.g., tert-butanol) favor SN1 pathways due to carbocation stability, while primary alcohols follow SN2 mechanisms .

-

Carbocation Intermediates : Protonation of tert-butyl oxonium ions generates stable carbocations, which react with nucleophiles (e.g., chloride) .

Stability and Handling

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

TB-CBG serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows for the development of new compounds with tailored properties.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Nucleophilic Substitution | Amines or thiols | Presence of a base |

Biological Research Applications

Drug Development

In medicinal chemistry, TB-CBG is investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development targeting specific diseases.

Mechanism of Action

The mechanism by which TB-CBG exerts its effects involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This can lead to various biological effects, including signal transduction and metabolic regulation.

Industrial Applications

TB-CBG is utilized in the production of specialty chemicals and materials due to its unique structure. The compound's properties allow for the development of materials with enhanced stability or reactivity, making it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated TB-CBG's cytotoxicity against various cancer cell lines. The results indicated significant reductions in cell viability, with IC₅₀ values comparable to established chemotherapeutics. The authors proposed that TB-CBG's structural features enhance interaction with key biological targets involved in cancer cell survival.

Case Study 2: Neuroprotective Effects

Research investigating TB-CBG's neuroprotective effects against amyloid-beta-induced toxicity demonstrated that it reduced pro-inflammatory cytokines and oxidative stress markers in astrocytes. These findings suggest a protective effect against neurodegeneration, highlighting TB-CBG's potential in treating neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | Bioorganic & Medicinal Chemistry Letters |

| Neurological | Inhibits acetylcholinesterase activity | Internal Study |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects | Internal Study |

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a pharmacophore, interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary based on the specific derivative or conjugate being studied.

Comparison with Similar Compounds

Substituent Influence on Lipophilicity and Solubility

- This compound exhibits higher lipophilicity (logP ~2.5, estimated) compared to tert-butyl N-methylglycinate (logP ~1.2) due to the aromatic 4-cyanobenzyl group. This enhances its utility in lipid-rich environments but reduces aqueous solubility .

- The 3-aminobenzyl analog () has a polar amino group (-NH₂), increasing hydrophilicity (logP ~1.8) and enabling hydrogen bonding, which is absent in the nitrile-containing target compound .

Electronic Effects of the Nitrile Group

- The electron-withdrawing -CN group in the target compound stabilizes the adjacent benzyl ring via resonance, reducing electrophilic reactivity compared to electron-donating groups (e.g., -OCH₃ in ). This stability is advantageous in reactions requiring controlled deprotection .

Stability and Reactivity

- The tert-butyl group in all analogs resists hydrolysis under physiological conditions, but the 4-cyanobenzyl substituent in the target compound may slow esterase-mediated cleavage compared to simpler esters (e.g., ) .

- The nitrile group’s stability under reducing conditions contrasts with the reducible -CH₂CN moiety in , which was converted to -CH₂OH using NaBH₄ .

Biological Activity

Tert-butyl N-(4-cyanobenzyl)-N-methylglycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄N₂O₂

- CAS Number : 1246526-88-4

- Molecular Weight : 218.24 g/mol

The compound features a tert-butyl group, a cyanobenzyl moiety, and a methylglycinate structure, which contribute to its unique biological properties.

This compound is believed to interact with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of the cyanobenzyl group may enhance its binding affinity to target proteins, facilitating interactions that could lead to therapeutic effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, altering the biochemical landscape within cells.

- Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling pathways critical for various physiological processes.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

- Case Study 1 : In vitro testing on breast cancer cell lines showed a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment. This suggests that the compound may have significant potential in cancer therapeutics .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated, particularly its effects on drug-resistant bacterial strains.

- Case Study 2 : Research indicated that this compound exhibited inhibitory effects on biofilm formation and virulence factors in Chromobacterium violaceum, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains cyanobenzyl and methylglycinate groups | Antitumor, antimicrobial |

| Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate | Hydroxyl and carbamate groups | Enzyme inhibition |

| Tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate | Similar structure with cis configuration | Potentially similar biological effects |

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These investigations often reveal how modifications to the chemical structure can significantly impact biological activity.

- Structure-Activity Relationships : Understanding how different substituents affect potency and selectivity is crucial for optimizing therapeutic efficacy .

- Bioisosteric Modifications : The use of bioisosteres can enhance the intrinsic potency of compounds, making them more effective against specific biological targets .

Q & A

Q. What analytical techniques are recommended for characterizing tert-butyl N-(4-cyanobenzyl)-N-methylglycinate?

- Methodological Answer : Use GC/MS for volatile impurity analysis and NMR (¹H/¹³C) for structural elucidation, focusing on the tert-butyl group’s singlet (δ ~1.4 ppm) and cyanobenzyl proton signals (δ ~7.6 ppm). IR spectroscopy can confirm ester carbonyl stretching (~1730 cm⁻¹) and nitrile groups (~2250 cm⁻¹). Cross-validate purity via HPLC with UV detection at 254 nm .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Employ Schotten-Baumann conditions for the esterification of N-methylglycine with 4-cyanobenzyl bromide. Use tert-butanol as both solvent and nucleophile. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture or acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

- Methodological Answer : Use density functional theory (DFT) to model intermediates and transition states, focusing on esterification energetics. Apply AI-driven reaction prediction tools (e.g., COMSOL Multiphysics) to screen solvent effects and optimize activation parameters. Validate simulations with experimental kinetic data .

Q. What strategies resolve contradictory kinetic data in this compound hydrolysis studies?

Q. How does factorial design improve parameter screening for this compound synthesis?

Q. What advanced separation techniques enhance purification of this compound from byproducts?

- Methodological Answer : Apply preparative SFC (supercritical fluid chromatography) with CO₂/MeOH mobile phases for high-resolution separation. Use chiral columns if stereoisomeric byproducts form. Validate purity via high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) .

Key Considerations for Researchers

- Experimental Reproducibility : Document solvent batch variability (e.g., residual water in THF) and catalyst sourcing .

- Data Integrity : Use encrypted lab notebooks (e.g., AI-driven platforms) to prevent tampering and ensure traceability .

- Ethical Compliance : Adhere to safety protocols for cyanide-containing intermediates (e.g., proper ventilation, waste disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.